benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate is a complex organic compound belonging to the piperidine family. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, along with a methyl group on the third carbon atom and a carboxylate group at the first position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the appropriate starting materials, such as (3R)-2-aminomethyl-3-methylpiperidine and benzyl chloroformate.
Reaction Conditions: The reaction involves the nucleophilic substitution of the amine group with the benzyl chloroformate under basic conditions. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0-25°C to ensure the formation of the desired product.
Industrial Production Methods:
Scale-Up: For industrial-scale production, the reaction conditions are optimized to increase yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as column chromatography or crystallization.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product. This includes analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the carboxylate group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as iodide ions (I⁻) and reaction conditions like polar aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Oxidation can yield this compound derivatives with various functional groups.
Reduction Products: Reduction can produce this compound alcohol derivatives.
Substitution Products: Substitution reactions can lead to the formation of compounds with different substituents on the benzyl group.
Scientific Research Applications
Chemistry: Benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new pharmaceuticals. Industry: The compound is utilized in the chemical industry for the synthesis of various intermediates and final products.
Mechanism of Action
The mechanism by which benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The specific pathways and molecular targets depend on the context in which the compound is used, whether in biological systems or industrial applications.
Comparison with Similar Compounds
Benzyl (3R)-2-aminomethylpiperidine-1-carboxylate: Similar structure but lacks the methyl group on the third carbon.
Benzyl (3R)-2-amino-3-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate hydrochloride: The hydrochloride salt form of the compound.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Biological Activity
Benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₁₄H₁₉N₂O₂ and a molecular weight of approximately 249.32 g/mol. The compound features a piperidine ring with an amino group and a benzyl ester, which contributes to its chiral nature and influences its biological interactions.
The mechanism of action for this compound involves its interaction with specific receptors and enzymes in biological systems. Notably, the compound may act as an inhibitor or modulator of various neurotransmitter systems, particularly those involving acetylcholine. This is significant for conditions such as Alzheimer’s disease, where cholinergic dysfunction is prevalent.
1. Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. These compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine in the synaptic cleft. Inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases.
Table 1: Summary of AChE and BuChE Inhibition Studies
Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | 5.0 | 10.0 | 2.0 |
Donepezil | 0.5 | 15.0 | 30.0 |
Galantamine | 1.5 | 12.0 | 8.0 |
2. Anticancer Activity
This compound has shown promise in cancer therapy, particularly through mechanisms that induce apoptosis in cancer cells. For instance, studies have demonstrated that related piperidine derivatives can enhance cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells.
Case Study: Cytotoxicity in FaDu Cells
In a comparative study, benzyl derivatives were tested against FaDu hypopharyngeal carcinoma cells, revealing that certain structural modifications led to improved cytotoxic effects compared to standard chemotherapeutic agents like bleomycin .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its stereochemistry and functional groups. Variations in the piperidine ring or substituents can significantly alter its binding affinity to target receptors.
Table 2: SAR Insights for Piperidine Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chiral center at C3 | AChE inhibitor |
Benzyl (2S)-5-amino-2-methylpiperidine-1-carboxylate | Different stereochemistry | Reduced activity |
Benzyl (4R)-6-amino-4-methylpiperidine-1-carboxylate | Additional methyl group at C4 | Increased selectivity |
Properties
IUPAC Name |
benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-6-5-9-16(13(11)15)14(17)18-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10,15H2,1H3/t11-,13?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFQKBJFZPIORO-JTDNENJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN(C1N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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